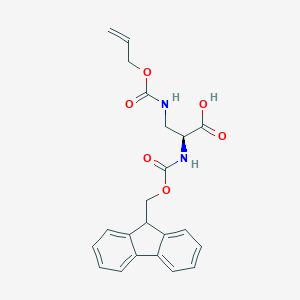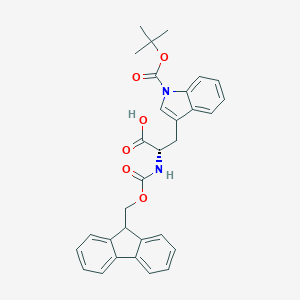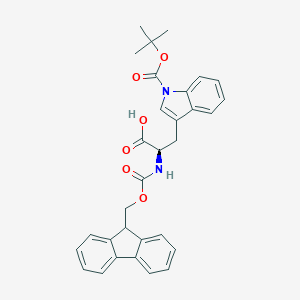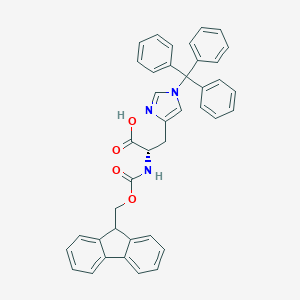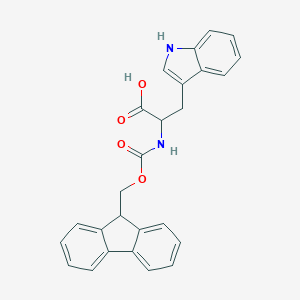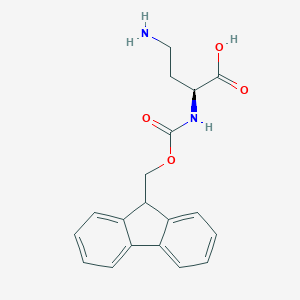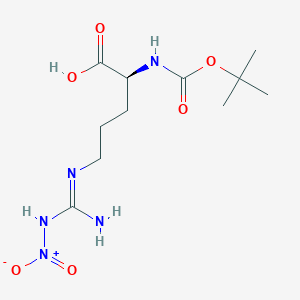
Boc-Trp(For)-OH
Übersicht
Beschreibung
“Boc-Trp(For)-OH” is a derivative of the amino acid tryptophan that is protected by a Boc (tert-butyloxycarbonyl) group . This protection is commonly used in peptide synthesis to prevent unwanted side reactions .
Synthesis Analysis
The synthesis of “Boc-Trp(For)-OH” involves the use of N-carbamate-protected amino acids and condensation reagents .
Molecular Structure Analysis
The molecular formula of “Boc-Trp(For)-OH” is C17H20N2O5 . It contains an indole ring, which is part of the tryptophan residue, and a formyl group attached to the indole nitrogen .
Chemical Reactions Analysis
“Boc-Trp(For)-OH” can participate in various chemical reactions. For instance, it has been used in the preparation of Trp-containing peptides by Fmoc SPPS . Additionally, it has been involved in multicomponent Petasis reactions for peptide stapling .
Physical And Chemical Properties Analysis
“Boc-Trp(For)-OH” has a molecular weight of 332.4 g/mol . Its physical and chemical properties are largely influenced by the presence of the Boc group and the formyl group. The Boc group increases the overall hydrophobicity of the molecule, while the formyl group can participate in various chemical reactions .
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
“Boc-Trp(For)-OH” is commonly used in solid-phase peptide synthesis (SPPS) as an Nα-amino protecting group. It is particularly advantageous for synthesizing hydrophobic peptides and peptides containing ester and thioester moieties .
Molecular Imprinting
This compound can be used in molecular imprinting to create polymers with specific recognition sites for target molecules. These polymers have applications in chromatographic separation, drug screening, chemosensors, catalysis, and immunoassays .
Dynamic Combinatorial Libraries (DCLs)
“Boc-Trp(For)-OH” may be utilized in the generation of DCLs for biomolecular recognition, leveraging the molecular diversity of building blocks and versatility in dynamic systems .
Crystallographic Studies
The compound has been used to investigate the self-assembly of peptides, providing unique crystallographic signatures that help understand molecular structures and interactions .
Continuous Flow Mechanochemistry
In continuous flow mechanochemistry , “Boc-Trp(For)-OH” serves as a model system for peptide coupling reactions. The addition of liquid-assisted grinding (LAG) agents has been crucial for efficient flow through the process .
Deprotection Studies
The compound is also involved in studies exploring mild deprotection conditions for N-tert-butyloxycarbonyl (N-Boc) groups, which is a significant step in peptide synthesis .
Wirkmechanismus
The mechanism of action of “Boc-Trp(For)-OH” largely depends on its application. In peptide synthesis, the Boc group serves as a protective group that can be removed under acidic conditions . This allows for the selective formation of peptide bonds without interference from the side chain of the amino acid .
Safety and Hazards
Zukünftige Richtungen
The use of “Boc-Trp(For)-OH” and similar compounds in peptide synthesis is a promising area of research. Recent studies have focused on developing more efficient and environmentally friendly methods for peptide synthesis . For instance, an alternative N-to-C elongation strategy utilizing catalytic peptide thioacid formation and oxidative peptide bond formation with main chain-unprotected amino acids under aerobic conditions has been reported .
Eigenschaften
IUPAC Name |
(2S)-3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-17(2,3)24-16(23)18-13(15(21)22)8-11-9-19(10-20)14-7-5-4-6-12(11)14/h4-7,9-10,13H,8H2,1-3H3,(H,18,23)(H,21,22)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXHBYFWSOYYTR-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426925 | |
| Record name | Boc-Trp(For)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Trp(For)-OH | |
CAS RN |
47355-10-2 | |
| Record name | Boc-Trp(For)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-1-formyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: One of the papers discusses the synthesis of Boc-protected amino acids. What is the significance of using protecting groups like Boc in peptide synthesis?
A2: Protecting groups like Boc (tert-butoxycarbonyl) are essential in peptide synthesis to prevent unwanted side reactions and ensure that amino acids couple in the desired sequence. The Boc group specifically protects the amine group (-NH2) of an amino acid, rendering it unreactive during coupling reactions. Once the desired peptide chain is assembled, the Boc group can be easily removed under mild acidic conditions without affecting the newly formed peptide bonds. This allows for the controlled and stepwise synthesis of complex peptide sequences. []
Q2: The research highlights the importance of minimizing epimerization during peptide synthesis. Why is controlling epimerization crucial, especially in pharmaceutical applications?
A3: Epimerization, the change in configuration at a chiral center, can drastically impact the biological activity of peptides. Since biological systems are chiral environments, even subtle changes like epimerization can significantly affect a peptide's ability to bind to its target and elicit the desired biological response. In pharmaceutical applications, where purity and efficacy are paramount, even small amounts of epimers can lead to reduced potency, altered pharmacological profiles, and potential toxicity. Therefore, developing synthetic strategies that minimize epimerization is crucial for ensuring the safety and efficacy of peptide-based drugs. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




